

Physicochemical Properties of (4-Chloronaphthalen-1-yl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Chloronaphthalen-1-yl)boronic acid

Cat. No.: B589583

[Get Quote](#)

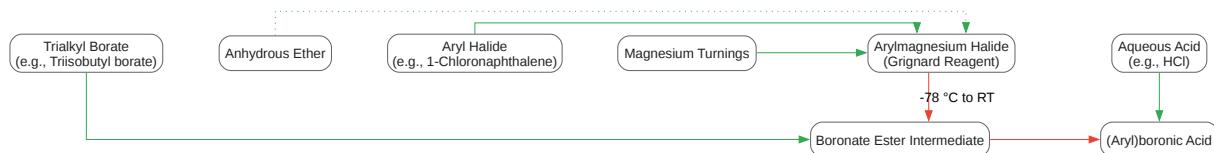
While the crystal structure remains undetermined, key physicochemical properties of the title compound have been calculated and are summarized below.

Property	Value
Molecular Formula	C ₁₀ H ₈ BClO ₂
Molecular Weight	206.43 g/mol
IUPAC Name	(4-chloronaphthalen-1-yl)boronic acid
CAS Number	147102-97-4

Predictive Crystallographic Analysis via (Naphthalen-1-yl)boronic acid

The crystal structure of (naphthalen-1-yl)boronic acid, the unchlorinated analogue, has been thoroughly characterized and reveals the existence of two polymorphs: one orthorhombic and one monoclinic.^{[1][2][3][4]} These structures provide a robust model for predicting the solid-state behavior of **(4-Chloronaphthalen-1-yl)boronic acid**. In both forms, the fundamental structural motif is a centrosymmetric dimer formed through a pair of intermolecular O-H \cdots O hydrogen bonds between the boronic acid groups.^{[1][2]}

These dimeric units are further interconnected by additional O-H \cdots O hydrogen bonds, creating layered networks.^{[1][2]} The primary difference between the two polymorphs lies in the stacking of these layers.^[2] The molecular conformation is nearly identical in both forms, with the boronic acid group being twisted out of the plane of the naphthalene ring system.^{[1][4]}


The key crystallographic data for the two polymorphs of (naphthalen-1-yl)boronic acid are presented for comparative analysis.

Crystallographic Parameter	Orthorhombic Form	Monoclinic Form
Crystal System	Orthorhombic	Monoclinic
Space Group	P ₂ 12 ₁ 2 ₁	P2 ₁ /c
a (Å)	6.1023	14.8469
b (Å)	9.6797	6.1023
c (Å)	14.8469	9.6797
α (°)	90	90
β (°)	90	93.978
γ (°)	90	90
Volume (Å ³)	877.5	875.3
Z	4	4
**Dihedral Angle (Naphthalene/BO ₂) **	39.88 (5)°, 40.15 (5)°	40.60 (3)°

Experimental Protocols

Representative Synthesis of an Arylboronic Acid

The synthesis of arylboronic acids can be achieved through several established methods. A common and practical approach involves the reaction of an arylmagnesium bromide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.^[1]

[Click to download full resolution via product page](#)

General Synthetic Workflow for Arylboronic Acids.

Crystallization Protocol

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For (naphthalen-1-yl)boronic acid, recrystallization from hot water, or slow crystallization from ethanol or toluene solutions, has been shown to yield high-quality crystals of its different polymorphs.[\[1\]](#)

- A sample of the arylboronic acid is dissolved in a minimal amount of a suitable hot solvent (e.g., water, ethanol).
- The solution is filtered while hot to remove any insoluble impurities.
- The clear filtrate is allowed to cool slowly to room temperature.
- The vessel is then left undisturbed, allowing for the slow evaporation of the solvent over several days.
- Well-formed single crystals are harvested for analysis.

Mandatory Visualization: Supramolecular Structure

The predominant supramolecular motif in the crystal structures of arylboronic acids is the formation of a hydrogen-bonded dimer.[\[1\]](#)[\[5\]](#) This interaction is a critical factor in the solid-state

packing of these molecules. It is highly probable that **(4-Chloronaphthalen-1-yl)boronic acid** will also exhibit this dimeric structure in its crystalline form.

Predicted Hydrogen-Bonded Dimer of **(4-Chloronaphthalen-1-yl)boronic acid**.

Conclusion

While the definitive crystal structure of **(4-Chloronaphthalen-1-yl)boronic acid** awaits experimental determination, a comprehensive and data-driven prediction can be made based on the well-characterized structures of its parent compound, (naphthalen-1-yl)boronic acid. It is anticipated that the title compound will form hydrogen-bonded dimers as its primary supramolecular synthon, leading to a layered crystal packing arrangement. The introduction of the chlorine atom at the 4-position of the naphthalene ring is expected to have a minor influence on the core molecular geometry and the primary hydrogen-bonding motifs, but may affect the subtleties of the crystal packing through weak C-H \cdots Cl interactions. The data and protocols presented in this guide offer a solid foundation for researchers working with this and related arylboronic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Two forms of (naphthalen-1-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two forms of (naphthalen-1-yl)boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Naphthaleneboronic acid | C₁₀H₉BO₂ | CID 254532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of (4-Chloronaphthalen-1-yl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b589583#x-ray-crystal-structure-of-4-chloronaphthalen-1-yl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com